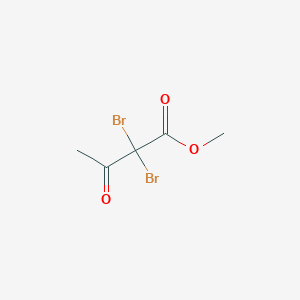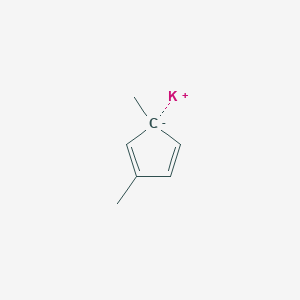
potassium;2,5-dimethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2,5-dimethylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with two methyl groups at the 2 and 5 positions, coordinated with a potassium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-dimethylcyclopenta-1,3-diene using a strong base such as potassium hydride or potassium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,5-dimethylcyclopenta-1,3-diene+K→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The use of automated systems for handling reactive potassium metal is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: It can be reduced to form different organometallic species.
Substitution: The potassium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal halides or organic halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl complexes, while substitution reactions can produce a variety of organometallic compounds.
Applications De Recherche Scientifique
Potassium;2,5-dimethylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in drug delivery systems, are being conducted.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium;2,5-dimethylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. The cyclopentadiene ring provides a conjugated system that can interact with various molecular targets, facilitating reactions and processes in which the compound is involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler analog without methyl substitutions.
2,3-Dimethylcyclopentadiene: Similar structure but with methyl groups at different positions.
5,5-Dimethylcyclopenta-1,3-diene: Another isomer with different methyl group positioning.
Uniqueness
Potassium;2,5-dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its reactivity and coordination properties
Propriétés
Numéro CAS |
109929-94-4 |
|---|---|
Formule moléculaire |
C7H9K |
Poids moléculaire |
132.24 g/mol |
Nom IUPAC |
potassium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.K/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
Clé InChI |
OCORHIPPFQSMTR-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C=CC(=C1)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



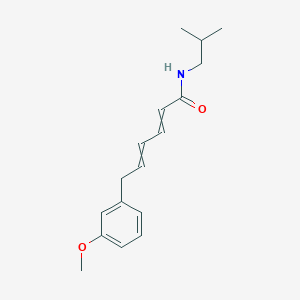
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
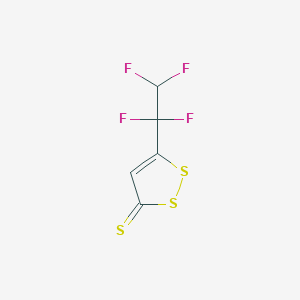
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
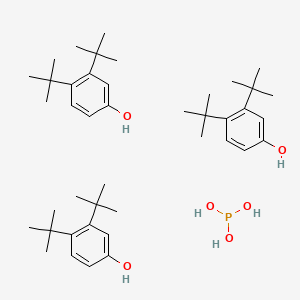
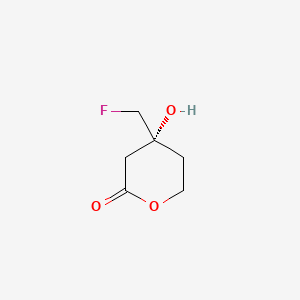
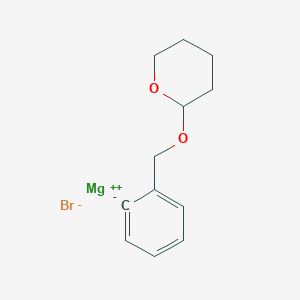
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
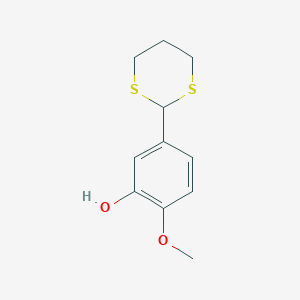
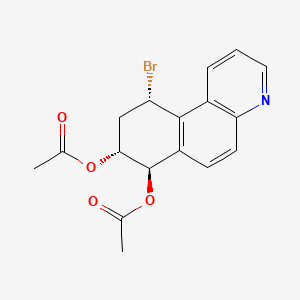
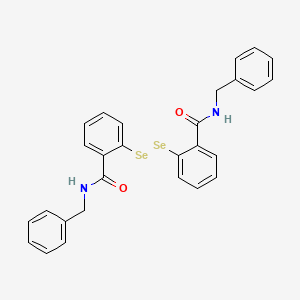
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
